Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-
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Overview
Description
Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrile group, a trimethylsilyl group, and two propoxy groups attached to a central carbon atom, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)- typically involves the reaction of 2-methyl-3,3-dipropoxypropanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrile group in Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)- can undergo oxidation to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry: Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)- is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile and silyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)- involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- Propanenitrile, 3,3-dimethoxy-2-methyl-2-[(trimethylsilyl)oxy]-
- Propanenitrile, 2-methyl-2-[(trimethylsilyl)oxy]-
Comparison: While these compounds share similar structural features, Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)- is unique due to the presence of two propoxy groups. This structural difference can influence its reactivity and applications. For example, the additional propoxy groups may provide steric hindrance, affecting the compound’s ability to undergo certain reactions.
Properties
CAS No. |
586397-82-2 |
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Molecular Formula |
C13H27NO3Si |
Molecular Weight |
273.44 g/mol |
IUPAC Name |
(2R)-2-methyl-3,3-dipropoxy-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C13H27NO3Si/c1-7-9-15-12(16-10-8-2)13(3,11-14)17-18(4,5)6/h12H,7-10H2,1-6H3/t13-/m1/s1 |
InChI Key |
WQHWRUQEPFIWEI-CYBMUJFWSA-N |
Isomeric SMILES |
CCCOC([C@@](C)(C#N)O[Si](C)(C)C)OCCC |
Canonical SMILES |
CCCOC(C(C)(C#N)O[Si](C)(C)C)OCCC |
Origin of Product |
United States |
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